

# Part 1: Executive Summary & Critical Data Integrity Alert

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## Compound of Interest

Compound Name: *H-Lys(Fmoc)-OMe.HCl*

Cat. No.: *B13694650*

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Subject Identity: H-Lys(Fmoc)-OMe·HCl (Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride) Corrected CAS Registry Number:847658-45-1 (Note: CAS 201009-98-5 is also occasionally cited for the salt form).[1]

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**⚠ CRITICAL SAFETY & PURCHASING ALERT (E-E-A-T):** The CAS number provided in your request (142356-33-0) is incorrect for the lysine derivative described. Major chemical databases (PubChem, Sigma-Aldrich) identify CAS 142356-33-0 as tert-Butyl (6-bromohexyl)carbamate (also known as 6-(Boc-amino)hexyl bromide).

Ordering by the provided CAS 142356-33-0 will result in the delivery of an alkyl bromide cross-linker, which is chemically incompatible with peptide synthesis protocols designed for H-Lys(Fmoc)-OMe·HCl. This guide focuses exclusively on the chemical entity H-Lys(Fmoc)-OMe·HCl.

## Part 2: Physiochemical Datasheet

This derivative is a specialized "head-to-tail" building block. Unlike standard SPPS reagents (e.g., Fmoc-Lys(Boc)-OH), this molecule has a free

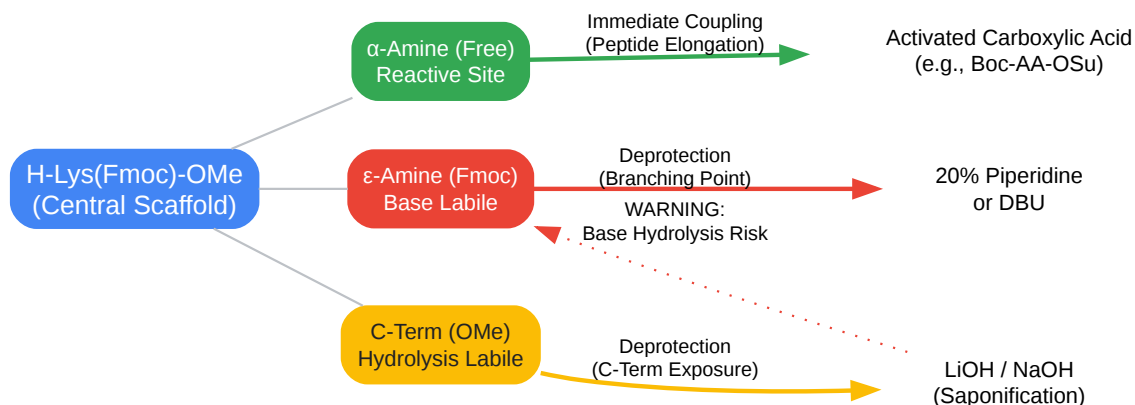
-amine for immediate coupling and a protected C-terminus, making it ideal for solution-phase synthesis, convergent peptide ligation, or dendrimer core formation.

Property	Specification	Technical Note
Chemical Formula		Includes HCl counterion (essential for stability).[2]
Molecular Weight	418.91 g/mol	Free base MW is ~382.45 g/mol .
Appearance	White to off-white powder	Hygroscopic; absorbs atmospheric moisture.
Solubility	DMSO, DMF (>50 mM)	Moderate in MeOH; Poor in DCM/EtOAc unless neutralized.
Purity Standard	(HPLC)	Check for free Fmoc-Lys-OH (hydrolysis byproduct).
Storage	-20°C, Desiccated	Stable for 12+ months if kept dry.
Counterion	Hydrochloride ( )	Requires in situ neutralization (DIEA/TEA) before coupling.

## Part 3: Structural Orthogonality & Reactivity Logic

The utility of H-Lys(Fmoc)-OMe lies in its three-point orthogonality. It allows the chemist to extend the peptide chain from the N-terminus while preserving the side chain (Fmoc) and C-terminus (OMe) for later, distinct deprotection events.

### Diagram 1: Reactivity Map & Orthogonality



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Figure 1: Reactivity map showing the three functional zones. Note the conflict: Saponification of the methyl ester (OMe) can accidentally cleave the Fmoc group if pH > 12.

## Part 4: Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols which account for the HCl salt form and the solubility profile.

### Protocol A: Solution Phase Coupling (Chain Extension)

Objective: Couple an activated amino acid (e.g., Boc-Ala-OSu) to the free

-amine of H-Lys(Fmoc)-OMe·HCl.

- Solubilization: Dissolve 1.0 eq of H-Lys(Fmoc)-OMe·HCl in dry DMF (concentration 0.1 M).
  - Note: Do not use DCM initially; the HCl salt is poorly soluble in non-polar solvents.
- Neutralization (Crucial Step): Add 1.05 eq of DIEA (Diisopropylethylamine).
  - Observation: The solution may become slightly cloudy as amine salts shift. Ensure full dissolution before proceeding.

- Caution: Avoid large excesses of base (>2.0 eq) to prevent premature Fmoc loss or racemization.
- Activation & Addition: Add 1.1 eq of the activated ester (e.g., Boc-Ala-OSu) or perform in situ activation (Boc-Ala-OH + EDC/HOBt).
- Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
- Workup: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. \_\_\_\_\_, and brine. Dry over \_\_\_\_\_.

.<sup>[3]</sup>

## Protocol B: Selective C-Terminal Deprotection (Saponification)

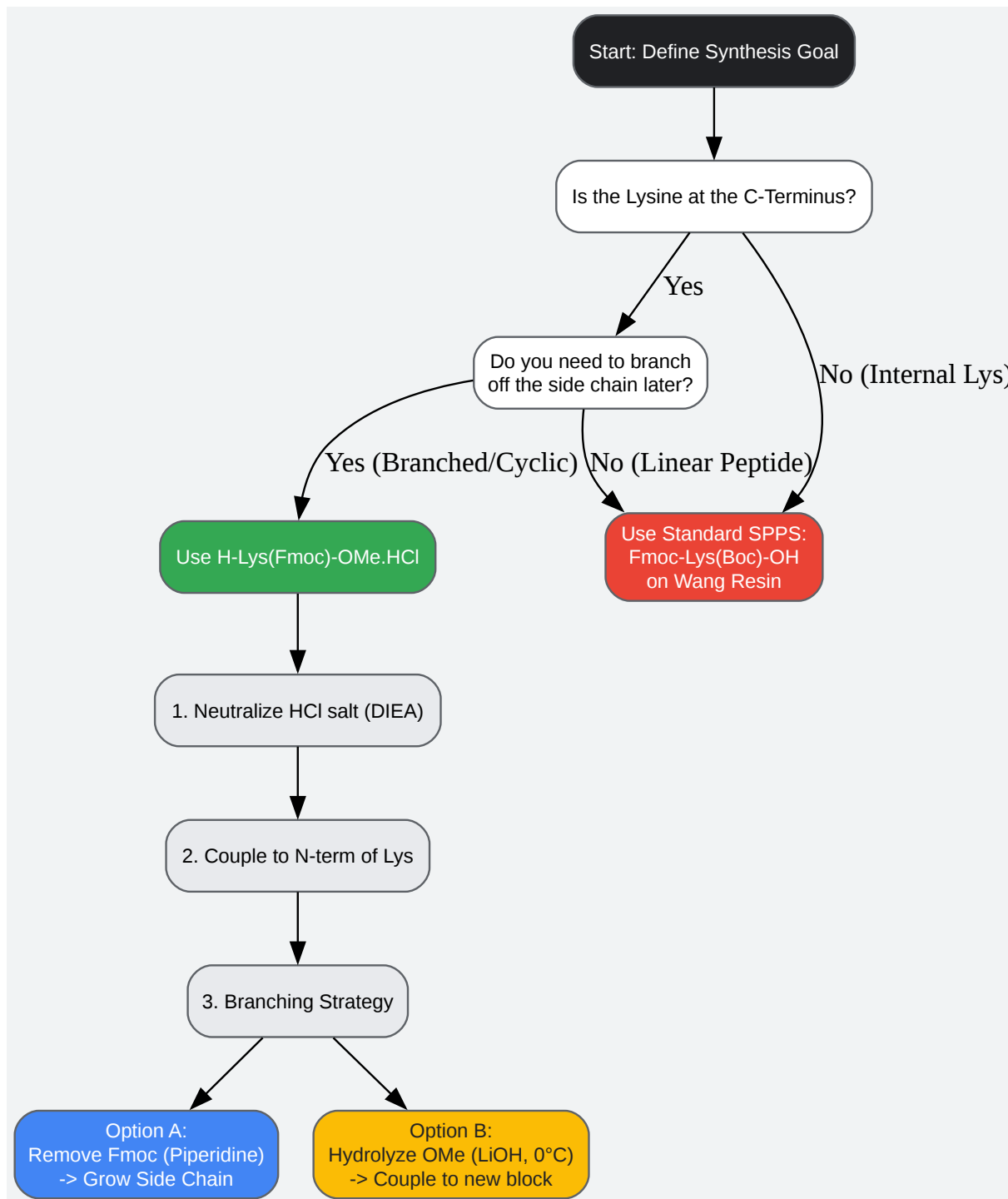
Objective: Hydrolyze the Methyl Ester (-OMe) to the free acid (-OH) without removing the Fmoc group.

- The Challenge: Standard NaOH saponification often cleaves Fmoc (base labile).
- The Solution: Use Lithium Hydroxide (LiOH) at controlled temperatures.
- Dissolve H-Lys(Fmoc)-OMe (or the peptide built upon it) in THF:Water (3:1).
- Cool to 0°C (Ice bath).
- Add 1.1 eq of LiOH (0.5 M solution).
- Monitor closely by TLC/LC-MS every 15 minutes.
- Quench: As soon as the starting material disappears (usually < 1 hour), acidify immediately to pH 3-4 with 1M HCl.
- Why this works: At 0°C, ester hydrolysis is kinetically favored over carbamate (Fmoc) elimination.

## Part 5: Workflow Decision Tree

This diagram guides the researcher on when to employ this specific derivative versus standard SPPS reagents.

### Diagram 2: Strategic Utilization Workflow



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Figure 2: Decision matrix for selecting H-Lys(Fmoc)-OMe[1]-HCl. It is best suited for C-terminal positioning where side-chain modification is required after backbone assembly.

## Part 6: Troubleshooting & Stability

- Diketopiperazine (DKP) Formation:
  - Risk:[4][5] When the second amino acid is added (e.g., Fmoc-AA-Lys(Fmoc)-OMe) and the N-terminal Fmoc is removed, the free amine can attack the C-terminal methyl ester, forming a cyclic DKP and cleaving the peptide chain.
  - Prevention: Use bulky amino acids (Val, Ile) adjacent to the Lysine, or use the trityl (Trt) protection strategy for the backbone if DKP is observed.
- Solubility Issues:
  - If the HCl salt does not dissolve in DMF, add the base (DIEA) dropwise. The free base is significantly more soluble in organic solvents.
- Fmoc Loss during Storage:
  - Ensure the material is strictly free of secondary amines. Even trace piperidine vapors in a shared fridge can degrade the solid over months.

## Part 7: References

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. *Chemical Reviews*, 109(6), 2455-2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. *International Journal of Peptide and Protein Research*, 35(3), 161-214.
- PubChem Database. (2024).[1] Compound Summary for CAS 847658-45-1 (Fmoc-Lys-OMe HCl). National Center for Biotechnology Information. [1]
- Sigma-Aldrich. (2024).[6] Product Specification: 6-(Boc-amino)hexyl bromide (CAS 142356-33-0).[7] (Cited to validate the CAS mismatch warning).

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## Sources

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- 2. Fmoc-Lys-OMe.HCl | [CymitQuimica](https://www.cymitquimica.com) [[cymitquimica.com](https://www.cymitquimica.com)]
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